molecular formula C12H13BrO B3296223 4-Bromo-2-isopropyl-1-indanone CAS No. 892575-08-5

4-Bromo-2-isopropyl-1-indanone

Cat. No. B3296223
Key on ui cas rn: 892575-08-5
M. Wt: 253.13 g/mol
InChI Key: NBMQLWXVSZYABX-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

To a solution of 99.1 g (0.49 mol) of diethyl isopropylmalonate in 500 ml of THF, 11.7 g (0.49 mol) of sodium hydride was added. This mixture was refluxed for 1 h and then cooled to room temperature. Next, 120 g (0.49 mol) of 2-bromobenzylbromide was added, and the resulting mixture was refluxed for 3 h. This mixture was cooled to ambient temperature and filtered through a glass frit (G2). The precipitate (NaBr) was additionally washed with 3×100 ml of THF. The combined filtrate was evaporated to dryness. The residue was dissolved in 400 ml of ethanol and 160 g of potassium hydroxide and 50 ml of water were added. The resulting mixture was refluxed for 4 h, and then 200 ml of water was added. Ethanol was distilled off at atmospheric pressure. The resulting aqueous solution was acidified with 5 M HCl to pH 1. The precipitate obtained at −30° C. was filtered off, washed with 100 ml of water, and dried in air. The dibasic acid was decarboxylated by heating for 2 h at 160° C. The product obtained was dissolved in 600 ml of dichloromethane, and 600 ml of SOCl2 was added. The mixture was refluxed for 3 h and then evaporated to dryness. The residue was dissolved in 270 ml of dry dichloromethane, and the solution obtained was added dropwise to a suspension of 136 g (1.02 mol) of AlCl3 in 1350 ml of dichloromethane for 1 h at 0° C., while vigorously stirring. Next, the reaction mixture was refluxed for 3 h, cooled to ambient temperature, poured on 500 cm3 of ice, and, finally, acidified with 8M HCl to pH 3. The organic layer was separated, the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The product was isolated by vacuum distillation (bp 154-157° C./3 mm Hg). Yield 73.4 g (60%).
Quantity
99.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
136 g
Type
reactant
Reaction Step Four
Quantity
1350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
600 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:10](OCC)=O)[C:5]([O:7]CC)=O)([CH3:3])[CH3:2].[H-].[Na+].[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1CBr.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1COCC1.ClCCl>[Br:17][C:18]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:19]=1[CH2:10][CH:4]([CH:1]([CH3:2])[CH3:3])[C:5]2=[O:7] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
99.1 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
11.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
136 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1350 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit (G2)
WASH
Type
WASH
Details
The precipitate (NaBr) was additionally washed with 3×100 ml of THF
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 400 ml of ethanol
ADDITION
Type
ADDITION
Details
160 g of potassium hydroxide and 50 ml of water were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
200 ml of water was added
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The precipitate obtained at −30° C.
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried in air
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 2 h at 160° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 270 ml of dry dichloromethane
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum distillation (bp 154-157° C./3 mm Hg)

Outcomes

Product
Name
Type
Smiles
BrC1=C2CC(C(C2=CC=C1)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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